An In-depth Technical Guide to the Chemical Structure of HT-2 Toxin
An In-depth Technical Guide to the Chemical Structure of HT-2 Toxin
This guide provides a comprehensive overview of the chemical and structural properties of HT-2 toxin, a type A trichothecene (B1219388) mycotoxin. It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visualizations of its metabolic and signaling pathways.
Chemical Identity and Physicochemical Properties
HT-2 toxin is a naturally occurring mycotoxin produced by various species of Fusarium fungi.[1] It is a major metabolite of the related T-2 toxin, formed by the hydrolysis of the acetyloxy group at the C-4 position.[2] Structurally, it belongs to the trichothecene class of sesquiterpenoid mycotoxins, characterized by a tetracyclic 12,13-epoxytrichothec-9-ene (B1214510) core structure.[2][3] The presence of the 12,13-epoxy ring is crucial for its biological activity.
Table 1: Chemical Identifiers and Properties of HT-2 Toxin
| Property | Value | Reference |
| IUPAC Name | [(1S,2R,4S,7R,9R,10R,11S,12S)-2-(acetyloxymethyl)-10,11-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate | [2][4] |
| Molecular Formula | C22H32O8 | [2][5] |
| Molecular Weight | 424.48 g/mol | [1][5] |
| CAS Number | 26934-87-2 | [2][5] |
| Melting Point | 151-152°C | [4] |
| Solubility | Soluble in Ethanol, DMSO, Dichloromethane. Very slightly soluble in water. | [4][6] |
| Appearance | Colorless Film / White Powder | [4] |
Biological Activity and Toxicity
HT-2 toxin exhibits significant cytotoxicity, primarily through the inhibition of protein synthesis.[7] This is achieved by binding to the 60S subunit of eukaryotic ribosomes, which interferes with the peptidyl transferase activity and disrupts the initiation, elongation, or termination steps of protein synthesis.[8][9] Its toxicity also manifests through the induction of oxidative stress, DNA damage, and apoptosis.[4][6]
Table 2: In Vitro Cytotoxicity of HT-2 Toxin
| Cell Line | IC50 Value (ng/mL) | Reference |
| HepG2 | 3.1 - 23 | [6] |
| A549 | 3.1 - 23 | [6] |
| HEp-2 | 3.1 - 23 | [6] |
| Caco-2 | 3.1 - 23 | [6] |
| A-204 | 3.1 - 23 | [6] |
| U937 | 3.1 - 23 | [6] |
| Jurkat | 3.1 - 23 | [6] |
| RPMI-8226 | 3.1 - 23 | [6] |
| HUVEC | 56.4 | [6] |
Experimental Protocols
The production of HT-2 toxin for research purposes typically involves the cultivation of a high-yielding fungal strain, such as Fusarium sporotrichioides, on a suitable medium like rice.[10]
Protocol for Biosynthesis and Extraction:
-
Cultivation: F. sporotrichioides strains are cultured on a solid substrate (e.g., rice) under controlled conditions to promote toxin biosynthesis.[10]
-
Extraction: The dried culture is ground and defatted. The toxins are then extracted using a solvent such as methanol.[10]
-
Preliminary Purification: A liquid-liquid partition is performed using a chloroform/water saturated with sodium bicarbonate to remove impurities.[10]
-
Chromatographic Purification: Further purification is achieved using column chromatography with silica (B1680970) gel and charcoal.[10]
-
Final Separation: The final separation and isolation of HT-2 toxin are accomplished by preparative thin-layer chromatography (TLC).[10]
-
Crystallization: The purified toxin is crystallized from methanol.[10]
The identity and purity of isolated HT-2 toxin are confirmed using a combination of analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): Used for the quantification and purity assessment of the toxin.[5]
-
Mass Spectrometry (MS): Liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS) is employed for the structural elucidation of HT-2 toxin and its metabolites.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the unequivocal identification of the toxin and its stereochemistry.[13][14]
Metabolism and Signaling Pathways
In biological systems, HT-2 toxin undergoes extensive metabolism. It is primarily a metabolite of T-2 toxin but is also subject to further biotransformation.[3][11]
The metabolism of HT-2 toxin involves Phase I and Phase II reactions, which primarily aim to increase its water solubility to facilitate excretion. Key metabolic pathways include hydroxylation, hydrolysis, and glucuronidation.[15][16] In humans and livestock, hydroxylation mediated by cytochrome P450 enzymes (specifically CYP3A4) is a predominant pathway.[15]
Caption: Metabolic pathway of T-2 toxin to HT-2 toxin and subsequent biotransformation.
The primary mechanism of HT-2 toxin's cytotoxicity is the inhibition of protein synthesis. This process, known as ribotoxic stress, triggers downstream signaling cascades that can lead to apoptosis.
Caption: Simplified signaling pathway for HT-2 toxin-induced ribotoxic stress and apoptosis.
References
- 1. T-2/HT-2 TOXIN Test Reagents - Creative Diagnostics [creative-diagnostics.com]
- 2. HT 2 toxin | C22H32O8 | CID 10093830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Metabolism of the Fusarium Mycotoxins T-2 Toxin and HT-2 Toxin in Wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HT-2 Toxin - LKT Labs [lktlabs.com]
- 5. HT-2 Toxin =98 HPLC 26934-87-2 [sigmaaldrich.com]
- 6. caymanchem.com [caymanchem.com]
- 7. What is T-2/HT-2? - Romer Labs [romerlabs.com]
- 8. Mechanism of inhibition of eukaryotic protein synthesis by trichothecene fungal toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. famic.go.jp [famic.go.jp]
- 10. Biosynthesis and preparation of T-2 Toxin, HT-2 Toxin and Neosolantol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tracing the metabolism of HT-2 toxin and T-2 toxin in barley by isotope-assisted untargeted screening and quantitative LC-HRMS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Glucosylation of T-2 and HT-2 toxins using biotransformation and chemical synthesis: Preparation, stereochemistry, and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Toxicokinetics of HT-2 Toxin in Rats and Its Metabolic Profile in Livestock and Human Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
